Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Description

The exact mass of the compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodanine, 3-(3,4-dimethoxyphenethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(3,4-dimethoxyphenethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

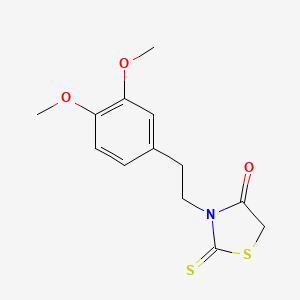

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSZXGHWVPFNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302377 | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23522-20-5 | |

| Record name | Rhodanine,4-dimethoxyphenethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 3-(3,4-dimethoxyphenethyl)rhodanine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available experimental data specifically for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is limited. This document provides a comprehensive overview based on data from closely related analogues, namely the 5-methyl and 5-ethyl derivatives, and general principles of the rhodanine scaffold.

Introduction

Rhodanine and its derivatives represent a significant class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[3][4] This guide focuses on the chemical properties, synthetic methodologies, and biological context of 3-(3,4-dimethoxyphenethyl)rhodanine and its closely related analogues.

Core Chemical Properties

Physicochemical Data of Analogue Compounds

The following tables summarize the computed physicochemical properties for the closely related 5-methyl and 5-ethyl derivatives of the target compound.

Table 1: Properties of 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃S₂ |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| InChI Key | VJCUUIJOMOFSRV-UHFFFAOYSA-N |

| SMILES | CC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC |

| Predicted XlogP | 3.2 |

Source: Adapted from PubChem CID 211711.

Table 2: Properties of 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃S₂ |

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| InChI Key | QWHCKXMMUNILEB-UHFFFAOYSA-N |

| SMILES | CCC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC |

| Predicted XlogP | 3.7 |

Source: Adapted from PubChem CID 211712.

Experimental Protocols

The synthesis of 3-substituted rhodanines is a well-established process in organic chemistry. The following represents a general, representative protocol.

General Synthesis of 3-Substituted Rhodanines

A common and efficient method for the synthesis of N-substituted rhodanines is a one-pot, three-component reaction.[5][6]

Objective: To synthesize a 3-substituted rhodanine from a primary amine, carbon disulfide, and an α-halo-acetyl halide or equivalent.

Materials:

-

Primary amine (e.g., 3,4-dimethoxyphenethylamine)

-

Carbon disulfide (CS₂)

-

Chloroacetic acid

-

Base (e.g., sodium hydroxide, triethylamine)

-

Solvent (e.g., ethanol, water, or a biphasic system)

-

Acid (for workup, e.g., HCl)

Procedure:

-

Formation of Dithiocarbamate: The primary amine (1 equivalent) is dissolved in a suitable solvent. A base (e.g., sodium hydroxide, 2 equivalents) is added, and the mixture is cooled in an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise with vigorous stirring. The reaction is typically stirred at room temperature for several hours to form the dithiocarbamate salt intermediate.[7]

-

Reaction with Chloroacetic Acid: Chloroacetic acid (1 equivalent), often neutralized with a base, is added to the reaction mixture. The mixture is then heated to reflux for several hours. This step involves the S-alkylation of the dithiocarbamate followed by intramolecular cyclization.[8]

-

Cyclization and Workup: After reflux, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3-substituted rhodanine product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation

The active methylene group at the 5-position of the rhodanine ring readily undergoes Knoevenagel condensation with aldehydes to produce 5-arylidene rhodanine derivatives.[9][10]

Objective: To introduce a substituent at the 5-position of a 3-substituted rhodanine.

Materials:

-

3-substituted rhodanine (e.g., 3-(3,4-dimethoxyphenethyl)rhodanine)

-

Aromatic aldehyde

-

Catalyst (e.g., piperidine, sodium acetate)

-

Solvent (e.g., acetic acid, ethanol)

Procedure:

-

The 3-substituted rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent, such as glacial acetic acid.

-

A catalytic amount of a base, like sodium acetate or piperidine, is added to the mixture.[11]

-

The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The solid product is washed with a cold solvent (e.g., ethanol, water) to remove impurities and dried. Recrystallization can be performed for further purification.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3,5-disubstituted rhodanine derivative.

References

- 1. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 11. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to 3-(3,4-dimethoxyphenethyl)rhodanine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature, synthesis, and biological significance of 3-(3,4-dimethoxyphenethyl)rhodanine, a representative member of the rhodanine class of compounds. Given the extensive research into rhodanine derivatives for therapeutic applications, this document will also explore the broader context of 3-substituted rhodanines, detailing experimental protocols and relevant signaling pathways supported by scientific literature.

IUPAC Nomenclature and Synonyms

The rhodanine core is a versatile scaffold in medicinal chemistry, and its derivatives are named systematically according to IUPAC conventions.

Requested Compound: Rhodanine, 3-(3,4-dimethoxyphenethyl)-

-

IUPAC Name: 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

-

Synonyms:

-

3-(3,4-dimethoxyphenethyl)-2-thioxo-4-thiazolidinone

-

3-(3,4-dimethoxyphenethyl)rhodanine

-

The core structure, rhodanine, is systematically named 2-sulfanylidene-1,3-thiazolidin-4-one[1]. The substituent at the 3-position is a 3,4-dimethoxyphenethyl group. It is important to distinguish this compound from its substituted analogs, such as 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, which features an additional ethyl group at the 5-position of the rhodanine ring[2].

Physicochemical Properties and Predicted Data

| Property | 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine | 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine |

| Molecular Formula | C₁₄H₁₇NO₃S₂ | C₁₅H₁₉NO₃S₂[2] |

| Molecular Weight | 311.4 g/mol | 325.5 g/mol [2] |

| Monoisotopic Mass | 311.06497 Da | 325.08063 Da[3] |

| Predicted XlogP | 3.2 | 3.7[3] |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 168.2 | 172.3[3] |

| Predicted Collision Cross Section ([M+Na]⁺, Ų) | 177.7 | 181.4[3] |

| Predicted Collision Cross Section ([M-H]⁻, Ų) | 173.9 | 177.9[3] |

Data sourced from PubChem Lite[3][4].

Synthesis of Rhodanine Derivatives

The synthesis of rhodanine derivatives is well-established, with several methodologies available to researchers. A common and versatile approach is the Knoevenagel condensation, which is often employed for the synthesis of 5-arylidene rhodanine derivatives. For 3-substituted rhodanines, a typical synthetic route involves the reaction of an amine with carbon disulfide, followed by reaction with a haloacetic acid derivative to form the rhodanine ring.

General Experimental Protocol for the Synthesis of 3-Substituted Rhodanines

The following is a generalized protocol that can be adapted for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine. This procedure is based on established methods for the synthesis of similar rhodanine derivatives.

Step 1: Formation of the Dithiocarbamate Salt

-

To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., ethanol, methanol, or a polyethylene glycol-water mixture), add an equimolar amount of carbon disulfide at room temperature.

-

Add an appropriate base, such as an amine (e.g., triethylamine) or an inorganic base (e.g., potassium hydroxide), to facilitate the formation of the dithiocarbamate salt.

-

Stir the reaction mixture at room temperature for a specified period, typically ranging from 30 minutes to a few hours, until the formation of the dithiocarbamate is complete.

Step 2: Cyclization to the Rhodanine Ring

-

To the solution containing the in situ generated dithiocarbamate, add an equimolar amount of an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of 3-substituted rhodanine derivatives.

References

- 1. Rhodanine, 3-(3,4-dimethoxyphenethyl)-5-ethyl- | C15H19NO3S2 | CID 211712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. encyclopedia.pub [encyclopedia.pub]

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the rhodanine derivative, 3-(3,4-dimethoxyphenethyl)rhodanine. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Molecular Data

The fundamental chemical properties of 3-(3,4-dimethoxyphenethyl)rhodanine have been calculated and are presented below. These values are foundational for any experimental or computational analysis of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃S₂ |

| Calculated Molecular Weight | 297.40 g/mol |

Synthesis Protocols

The synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine and its derivatives can be achieved through established chemical methodologies. The following is a generalized experimental protocol based on common synthetic routes for N-substituted rhodanines.

General Synthesis of 3-Substituted Rhodanines

The introduction of substituents at the N-3 position of the rhodanine ring is a common strategy in the development of novel rhodanine derivatives. A general method involves the reaction of a primary amine with carbon disulfide and an α-haloacetic acid, followed by cyclization. For the specific synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine, a more direct approach is typically employed, starting from the parent rhodanine molecule.

A common synthetic pathway involves the following steps:

-

Preparation of the N-substituted intermediate: 3,4-dimethoxyphenethylamine is reacted with an appropriate reagent to facilitate its subsequent addition to the rhodanine scaffold.

-

Reaction with Rhodanine: The activated 3,4-dimethoxyphenethyl intermediate is then reacted with rhodanine in the presence of a suitable base and solvent. The reaction mixture is typically heated to drive the reaction to completion.

-

Purification: The resulting crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final 3-(3,4-dimethoxyphenethyl)rhodanine product.

Researchers can adapt this general protocol by modifying reaction conditions, solvents, and catalysts to optimize the yield and purity of the final compound.

Biological Activity and Signaling Pathways

Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] They have garnered significant interest in medicinal chemistry due to their ability to interact with a diverse array of biological targets.[1] The structural modifications, particularly at the C-5 and N-3 positions of the rhodanine core, have led to the discovery of potent and selective inhibitors for various enzymes and receptors.[1]

Derivatives of rhodanine have been investigated for their potential as:

-

Anticancer agents[2]

-

Antimicrobial agents[1]

-

Antiviral agents[1]

-

Antidiabetic agents[3]

-

Anti-inflammatory compounds

Inhibition of PRL-3 Signaling Pathway

One of the notable targets of rhodanine derivatives is the Phosphatase of Regenerating Liver 3 (PRL-3), a protein tyrosine phosphatase implicated in cancer metastasis.[4][5] Inhibition of PRL-3 is a promising strategy for the development of novel anticancer therapeutics. The diagram below illustrates a simplified representation of a signaling pathway involving PRL-3 and how a rhodanine derivative could potentially exert its inhibitory effect.

Caption: Inhibition of the PRL-3 signaling pathway by a rhodanine derivative.

Experimental Workflow for Biological Screening

The evaluation of a novel compound like 3-(3,4-dimethoxyphenethyl)rhodanine for its biological activity typically follows a structured workflow. The diagram below outlines a general experimental process for screening the compound's efficacy as a potential enzyme inhibitor.

Caption: A general workflow for the biological screening of a novel compound.

References

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(3,4-dimethoxyphenethyl)rhodanine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3,4-dimethoxyphenethyl)rhodanine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data and data from closely related analogues to offer valuable insights for researchers. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural verification and quality control of this rhodanine derivative. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel rhodanine-based compounds in medicinal chemistry and drug discovery.

Introduction

Rhodanine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold allows for a broad range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The substituent at the 3-position of the rhodanine ring plays a crucial role in modulating this biological activity. The 3-(3,4-dimethoxyphenethyl) moiety, in particular, is of interest due to its presence in various pharmacologically active molecules. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of newly synthesized derivatives like 3-(3,4-dimethoxyphenethyl)rhodanine, ensuring the reliability of subsequent biological and pharmacological evaluations.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted mass spectrometry data for analogues of 3-(3,4-dimethoxyphenethyl)rhodanine, which can serve as a reference for the expected mass spectral behavior of the target compound.

Mass Spectrometry (MS) Data of Analogous Compounds

Table 1: Predicted Mass Spectrometry Data for 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine

| Adduct | Predicted m/z |

| [M+H]⁺ | 312.07225 |

| [M+Na]⁺ | 334.05419 |

| [M-H]⁻ | 310.05769 |

| [M+NH₄]⁺ | 329.09879 |

| [M+K]⁺ | 350.02813 |

| [M+H-H₂O]⁺ | 294.06223 |

| [M+HCOO]⁻ | 356.06317 |

| [M+CH₃COO]⁻ | 370.07882 |

Table 2: Predicted Mass Spectrometry Data for 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 326.08791 |

| [M+Na]⁺ | 348.06985 |

| [M-H]⁻ | 324.07335 |

| [M+NH₄]⁺ | 343.11445 |

| [M+K]⁺ | 364.04379 |

| [M+H-H₂O]⁺ | 308.07789 |

| [M+HCOO]⁻ | 370.07883 |

| [M+CH₃COO]⁻ | 384.09448 |

Note: The monoisotopic mass of 3-(3,4-dimethoxyphenethyl)rhodanine (C₁₃H₁₅NO₃S₂) is 297.05 g/mol . The expected m/z values for its adducts would be correspondingly lower than those of the 5-methyl and 5-ethyl analogues.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

No specific experimental ¹H NMR, ¹³C NMR, or IR data for 3-(3,4-dimethoxyphenethyl)rhodanine has been identified in the reviewed literature. Researchers synthesizing this compound should perform these analyses to establish a reference spectral dataset. The expected spectra would feature signals corresponding to the 3,4-dimethoxyphenethyl group (aromatic protons, methylene protons, and methoxy protons) and the rhodanine core (methylene protons and thiocarbonyl carbon).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of rhodanine derivatives, which can be applied to 3-(3,4-dimethoxyphenethyl)rhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a larger spectral width (e.g., 0 to 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds).

-

A greater number of scans will be required to obtain a good signal-to-noise ratio.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A typical resolution is 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is commonly used for rhodanine derivatives as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Scan over a mass range that encompasses the expected molecular weight of the compound and potential fragments.

-

High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a rhodanine derivative like 3-(3,4-dimethoxyphenethyl)rhodanine.

Caption: Workflow for the synthesis and characterization of 3-(3,4-dimethoxyphenethyl)rhodanine.

Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization of 3-(3,4-dimethoxyphenethyl)rhodanine. While experimental data for this specific molecule remains elusive in public databases, the presented data on close analogues and the detailed experimental protocols offer a solid starting point for researchers. The systematic application of NMR, IR, and MS, as outlined, is critical for the unambiguous structural confirmation and purity assessment of this and other novel rhodanine derivatives, thereby underpinning their potential development as therapeutic agents. It is strongly recommended that researchers who synthesize this compound publish their full spectroscopic data to enrich the scientific literature and aid future research endeavors.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" has not been publicly deposited in crystallographic databases. Therefore, this guide provides a representative, detailed methodology for its crystal structure determination based on standard protocols for similar small organic molecules. The quantitative data presented is illustrative of what would be obtained from such an analysis.

Introduction

Rhodanine and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry. These scaffolds are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The 3-(3,4-dimethoxyphenethyl)- substituent is of particular interest due to its presence in various biologically active molecules.

Determining the three-dimensional atomic arrangement of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR). This knowledge allows for the rational design of more potent and selective derivatives, elucidates intermolecular interactions with biological targets, and provides precise geometric data that can be used in computational modeling and drug design.

This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and crystal structure analysis of the title compound.

Experimental Protocols

Synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

A common route for the synthesis of N-substituted rhodanine derivatives involves the reaction of rhodanine with a suitable alkylating or arylating agent.

Materials:

-

Rhodanine

-

3,4-dimethoxyphenethyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of rhodanine (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

3,4-dimethoxyphenethyl bromide (1.2 eq) is added to the reaction mixture.

-

The reaction is heated to 60-70 °C and stirred for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure "Rhodanine, 3-(3,4-dimethoxyphenethyl)-".

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[2]

Procedure: Slow Evaporation Method

-

The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, methanol, acetone, or a mixture like dichloromethane/hexane) to form a nearly saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped or covered with perforated parafilm to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) are harvested after several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Equipment:

-

A single-crystal X-ray diffractometer (e.g., Bruker APEX II or Rigaku XtaLAB) equipped with a CCD or CMOS detector.[2][3]

-

A monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å or Cu-Kα, λ = 1.54184 Å).[3]

-

A cryo-cooling system (e.g., liquid nitrogen stream) to maintain the crystal at a low temperature (typically 100 K) to minimize thermal vibrations.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam and cooled to the desired temperature.

-

Initial X-ray diffraction frames are collected to determine the unit cell parameters and crystal system.

-

A complete dataset is collected by rotating the crystal through a series of angles, recording the diffraction pattern at each step.[4]

-

The collected data is processed, which includes integration of reflection intensities, data reduction, and absorption correction.

Structure Solution and Refinement

Software:

-

Structure solution: SHELXT or direct methods programs.

-

Structure refinement: SHELXL or similar full-matrix least-squares refinement software.

Procedure:

-

The crystal structure is solved using direct methods, which provide initial phase information for the structure factors.

-

An initial electron density map is calculated, from which the positions of most non-hydrogen atoms can be identified.

-

The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated for its geometric and crystallographic quality. The final crystallographic data is prepared in the Crystallographic Information File (CIF) format.

Data Presentation

The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-".

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical formula | C₁₄H₁₇NO₃S₂ |

| Formula weight | 311.42 |

| Temperature | 100(2) K |

| Wavelength (Mo-Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 17.543(6) Å |

| α | 90° |

| β | 98.54(1)° |

| γ | 90° |

| Volume | 1486.1(8) ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | 1.391 Mg/m³ |

| Absorption coefficient | 0.365 mm⁻¹ |

| F(000) | 656 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 9876 |

| Independent reflections | 3450 [R(int) = 0.045] |

| Completeness to theta | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3450 / 0 / 190 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.115 |

| R indices (all data) | R1 = 0.062, wR2 = 0.128 |

| Largest diff. peak/hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| S(1) | C(2) | 1.675(3) |

| S(1) | C(5) | 1.821(4) |

| S(2) | C(2) | 1.745(3) |

| O(1) | C(4) | 1.215(4) |

| N(3) | C(2) | 1.385(4) |

| N(3) | C(4) | 1.401(4) |

| N(3) | C(6) | 1.472(4) |

| C(4) | C(5) | 1.523(5) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | S(1) | C(5) | 92.5(1) |

| C(2) | N(3) | C(4) | 115.2(2) |

| O(1) | C(4) | N(3) | 125.8(3) |

| O(1) | C(4) | C(5) | 124.5(3) |

| N(3) | C(4) | C(5) | 109.7(2) |

| S(1) | C(5) | C(4) | 108.1(2) |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| S(1) | C(2) | N(3) | C(4) |

| N(3) | C(4) | C(5) | S(1) |

| C(4) | N(3) | C(6) | C(7) |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound synthesis to final crystal structure determination.

Caption: Workflow for small molecule crystal structure analysis.

Potential Biological Interaction Pathway

Rhodanine derivatives have been identified as inhibitors of various enzymes, such as protein tyrosine phosphatases like PRL-3.[5][6] While the specific pathway for the title compound is unconfirmed, a generalized inhibitory mechanism is depicted below.

Caption: Generalized inhibitory action on a signaling pathway.

References

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. 3.3.1. Single-Crystal X-ray Diffraction [bio-protocol.org]

- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Mechanistic Maze: Hypotheses on the Action of Rhodanine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the hypothesized mechanisms of action for the rhodanine class of compounds. Extensive literature searches did not yield specific data regarding the mechanism of action for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-". Therefore, the information presented herein is based on the broader family of rhodanine derivatives and should be considered as potential, yet unverified, mechanisms for the specific compound of interest.

Introduction

Rhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and antidiabetic agents.[1][3] The biological effects of rhodanine derivatives are intrinsically linked to their ability to interact with and modulate the function of various protein targets. This guide synthesizes the current understanding of the potential mechanisms of action for rhodanine-containing molecules, providing a framework for future research and drug development efforts.

Hypothesized Mechanisms of Action

The primary mechanism through which rhodanine derivatives are believed to exert their biological effects is through competitive and non-competitive inhibition of various enzymes. The rhodanine core can be readily functionalized at different positions, allowing for the generation of a vast chemical space with diverse target specificities.

Enzyme Inhibition

Rhodanine derivatives have been identified as inhibitors of several key enzyme families. The proposed interactions often involve the formation of hydrogen bonds, hydrophobic interactions, and in some cases, covalent bonds with the target protein.

-

Protein Tyrosine Phosphatases (PTPs): A notable example is the inhibition of dual-specificity phosphatases (DSPs) like JNK-stimulating phosphatase-1 (JSP-1).[4] PTPs are crucial regulators of signal transduction pathways, and their inhibition can have profound effects on cellular processes such as proliferation and inflammation. It is hypothesized that the rhodanine scaffold can mimic the phosphate group of the substrate, thereby blocking the active site of the phosphatase.

-

Carbonic Anhydrases (CAs): Certain rhodanine-linked benzenesulfonamide derivatives have demonstrated potent and selective inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, and XII).[5] The sulfonamide group acts as a zinc-binding group within the enzyme's active site, while the rhodanine moiety can be modified to achieve isoform selectivity.

-

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR): Rhodanine derivatives have been investigated as inhibitors of Plasmodium falciparum ENR (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway.[6] This inhibition is a promising strategy for the development of new antimalarial drugs.

-

Aldose Reductase: The approved drug epalrestat, a rhodanine-3-acetic acid derivative, functions as an inhibitor of aldose reductase.[3] This enzyme is implicated in the pathogenesis of diabetic complications.

Disruption of Protein-Protein Interactions

Beyond direct enzyme inhibition, it is plausible that some rhodanine derivatives could interfere with protein-protein interactions that are critical for the formation of functional cellular complexes. The diverse substitutions on the rhodanine ring could allow these molecules to bind to interaction interfaces, thereby disrupting downstream signaling events.

Michael Acceptors

It is important to note that some 5-ene-rhodanine derivatives can act as Michael acceptors.[2] This reactivity can lead to covalent modification of nucleophilic residues (such as cysteine) on target proteins. While this can result in potent and irreversible inhibition, it also raises concerns about potential off-target effects and has led to their classification as potential Pan Assay Interference Compounds (PAINS).[2] However, this reactivity can also be harnessed for the development of targeted covalent inhibitors.

Quantitative Data on Rhodanine Derivatives

While specific data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is unavailable, the following table summarizes inhibitory activities of other rhodanine derivatives against various targets to provide a comparative context.

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

| Rhodanine-based inhibitors | JNK-stimulating phosphatase-1 (JSP-1) | Not Specified | [4] |

| Rhodanine-linked benzenesulfonamides (e.g., 7h) | Human Carbonic Anhydrase I (hCA I) | Kᵢ = 22.4 nM | [5] |

| Rhodanine-linked benzenesulfonamides (e.g., 9d) | Human Carbonic Anhydrase I (hCA I) | Kᵢ = 35.8 nM | [5] |

| Rhodanine-phenyl derivatives | Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR) | Not Specified | [6] |

| 3-α-carboxyethyl rhodanine | HeLa (human cervical cancer) cell line | IC₅₀ = 200 µg/mL | [3] |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | HuH7 D12, HaCat, and MDA-MBD 231 cell lines | IC₅₀ < 10 μM | [3] |

Experimental Protocols

The investigation of the mechanism of action of rhodanine derivatives typically involves a combination of biochemical, biophysical, and cell-based assays.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of a rhodanine derivative against a specific enzyme.

-

General Protocol:

-

The purified target enzyme is incubated with its substrate in a suitable buffer system.

-

The rate of the enzymatic reaction is measured by monitoring the formation of a product or the depletion of a substrate over time. This can be done using various detection methods, such as spectrophotometry, fluorometry, or chromatography.

-

The assay is repeated in the presence of varying concentrations of the rhodanine inhibitor.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.

-

Cell-Based Assays

-

Objective: To evaluate the effect of a rhodanine derivative on a specific cellular pathway or phenotype.

-

Example Protocol (Antiproliferative Assay):

-

Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the rhodanine compound.

-

After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable method, such as the MTT or resazurin assay.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

-

Target Engagement Assays

-

Objective: To confirm the direct interaction of a rhodanine derivative with its putative target in a cellular context.

-

Techniques:

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

-

Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor the interaction between a fluorescently labeled rhodanine derivative and its target protein in living cells.

-

Visualizing Potential Mechanisms

The following diagrams illustrate generalized signaling pathways that can be modulated by rhodanine derivatives based on their known inhibitory activities.

Caption: Generalized enzyme inhibition by a rhodanine derivative.

Caption: Hypothetical modulation of a signaling pathway by a PTP-inhibiting rhodanine derivative.

Caption: A typical workflow for characterizing the mechanism of action of a rhodanine derivative.

Conclusion

The rhodanine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. While the precise mechanism of action for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" remains to be elucidated, the existing body of research on related compounds points towards enzyme inhibition as a primary mode of action. Future investigations into this specific molecule should focus on screening against a panel of relevant enzymes, followed by cell-based assays to confirm its effects on cellular pathways. A thorough understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

- 1. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" from 3,4-dimethoxyphenethylamine

Application Notes: Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

Introduction Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one scaffold, is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, antibacterial, antiviral, and antidiabetic agents.[1] The versatility of the rhodanine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The synthesis of N-substituted rhodanines is a key strategy for developing novel therapeutic agents.

The target compound, Rhodanine, 3-(3,4-dimethoxyphenethyl)- , incorporates the 3,4-dimethoxyphenethylamine moiety. This starting material is a valuable building block in pharmaceutical synthesis, serving as a precursor to alkaloids and other bioactive molecules where the dimethoxyphenyl group can contribute to target binding and metabolic stability.[2] The following protocol details a robust one-pot, three-component method for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine from 3,4-dimethoxyphenethylamine.

Reaction Principle The synthesis proceeds via a well-established route for N-substituted rhodanines. The primary amine of 3,4-dimethoxyphenethylamine first reacts with carbon disulfide in a basic medium to form a dithiocarbamate salt in situ. This nucleophilic intermediate then undergoes an S-alkylation reaction with an α-haloacetate, in this case, sodium chloroacetate. The final step is an acid-catalyzed intramolecular cyclization with the elimination of water to yield the stable five-membered rhodanine ring. This one-pot procedure avoids the isolation of intermediates, offering an efficient and straightforward pathway to the desired product.[3][4]

Data Presentation

Table 1: Reagent Properties and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents |

| 3,4-Dimethoxyphenethylamine | C₁₀H₁₅NO₂ | 181.23 | 0.050 | 1.0 |

| Carbon Disulfide | CS₂ | 76.14 | 0.055 | 1.1 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 0.050 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 0.100 | 2.0 |

Table 2: Optimized Reaction Parameters

| Parameter | Value |

| Dithiocarbamate Formation | |

| Solvent | Ethanol/Water (2:1) |

| Temperature | 0 - 5 °C |

| Reaction Time | 2 hours |

| Alkylation Step | |

| Temperature | Room Temperature |

| Reaction Time | 4 - 6 hours |

| Cyclization Step | |

| Acid | 6 M Hydrochloric Acid |

| Temperature | 90 - 95 °C |

| Reaction Time | 1 hour |

Experimental Protocol

Materials:

-

3,4-Dimethoxyphenethylamine (9.06 g, 0.050 mol)

-

Carbon Disulfide (4.19 g, 3.32 mL, 0.055 mol)

-

Chloroacetic Acid (4.73 g, 0.050 mol)

-

Sodium Hydroxide (4.00 g, 0.100 mol)

-

Ethanol (100 mL)

-

Deionized Water (50 mL)

-

6 M Hydrochloric Acid (approx. 50 mL)

-

Ice bath

Procedure:

-

Preparation of Sodium Hydroxide Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.00 g, 0.100 mol) in a mixture of ethanol (100 mL) and deionized water (50 mL). Cool the solution to 0-5 °C using an ice bath.

-

Dithiocarbamate Formation: To the cold, stirred basic solution, add 3,4-dimethoxyphenethylamine (9.06 g, 0.050 mol). Once dissolved, add carbon disulfide (3.32 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Alkylation with Chloroacetate: In a separate beaker, carefully dissolve chloroacetic acid (4.73 g, 0.050 mol) in 30 mL of deionized water. Slowly add this solution to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The solution will typically change color during this period.

-

Cyclization and Product Isolation: Slowly pour the reaction mixture into a beaker containing vigorously stirred, pre-heated 6 M hydrochloric acid (50 mL) at 90-95 °C. An immediate precipitate should form. Continue heating and stirring at this temperature for 1 hour to ensure complete cyclization.

-

Work-up: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid product thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight. The resulting solid is 3-(3,4-dimethoxyphenethyl)rhodanine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid if required.

Visualization

References

- 1. PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors [mdpi.com]

Application Notes and Protocols for Knoevenagel Condensation of 3-(3,4-Dimethoxyphenethyl)rhodanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The rhodanine scaffold can be readily functionalized at various positions, allowing for the generation of large libraries of compounds for drug discovery. A key synthetic transformation for derivatizing the rhodanine core is the Knoevenagel condensation, typically at the C-5 position, with various aldehydes. This reaction introduces a 5-arylidene moiety, which has been shown to be crucial for the biological activity of these compounds.

This document provides detailed application notes and protocols for the Knoevenagel condensation of a specific N-3 substituted rhodanine, 3-(3,4-dimethoxyphenethyl)rhodanine, with a range of aromatic aldehydes. The resulting 5-arylidene-3-(3,4-dimethoxyphenethyl)rhodanine derivatives are of particular interest as they are known to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as protein tyrosine phosphatases (e.g., PTP1B) and various kinases.[1][2]

Applications in Drug Discovery

Derivatives of 3-(3,4-dimethoxyphenethyl)rhodanine are promising candidates for the development of novel therapeutics in several key areas:

-

Enzyme Inhibition: 5-Arylidene rhodanine derivatives have been identified as potent inhibitors of several classes of enzymes. For instance, they have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, making them potential leads for anti-diabetic drugs.[1]

-

Anticancer Agents: Many rhodanine derivatives exhibit significant anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.[3] One of the key targets is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[4] Inhibition of PIM-1 by these rhodanine derivatives can lead to the induction of apoptosis in cancer cells.

-

Antimicrobial and Antiviral Agents: The rhodanine scaffold has also been explored for the development of antimicrobial and antiviral drugs, demonstrating the versatility of this heterocyclic core in medicinal chemistry.[3]

Signaling Pathway of PIM-1 Kinase Inhibition

The diagram below illustrates a simplified signaling pathway involving PIM-1 kinase and its inhibition by a 5-arylidene-3-(3,4-dimethoxyphenethyl)rhodanine derivative, leading to the induction of apoptosis. PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of PIM-1 prevents the phosphorylation of BAD, allowing it to bind to and inhibit the anti-apoptotic protein Bcl-xL. This leads to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, programmed cell death.[4][5]

Caption: PIM-1 Kinase Signaling and Inhibition by Rhodanine Derivatives.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 3-(3,4-dimethoxyphenethyl)rhodanine, and its subsequent Knoevenagel condensation with various aromatic aldehydes.

Protocol 1: Synthesis of 3-(3,4-Dimethoxyphenethyl)rhodanine

This protocol is adapted from general procedures for the synthesis of N-substituted rhodanines.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Carbon disulfide (CS₂)

-

Aqueous ammonia (NH₃) or other suitable base

-

Ethyl chloroacetate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in ethanol.

-

Slowly add carbon disulfide (1.1 equivalents) to the cooled solution.

-

To this mixture, add a solution of aqueous ammonia (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the ammonium dithiocarbamate salt may be observed as a precipitate.

-

-

Reaction with Ethyl Chloroacetate and Cyclization:

-

To the suspension of the dithiocarbamate salt, add ethyl chloroacetate (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

The crude 3-(3,4-dimethoxyphenethyl)rhodanine will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain 3-(3,4-dimethoxyphenethyl)rhodanine as a solid.

-

Protocol 2: Knoevenagel Condensation of 3-(3,4-Dimethoxyphenethyl)rhodanine with Aromatic Aldehydes

This section outlines three different methods for the Knoevenagel condensation, offering flexibility in terms of reaction conditions and equipment.

General Experimental Workflow:

Caption: General workflow for Knoevenagel condensation.

Method A: Conventional Heating in Glacial Acetic Acid

-

Materials:

-

3-(3,4-Dimethoxyphenethyl)rhodanine

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in glacial acetic acid.

-

Add anhydrous sodium acetate (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

Method B: Microwave-Assisted Synthesis (Solvent-Free)

-

Materials:

-

3-(3,4-Dimethoxyphenethyl)rhodanine

-

Substituted aromatic aldehyde

-

Piperidine (catalytic amount)

-

-

Procedure:

-

In a microwave-safe reaction vessel, mix 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 1-2 drops).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each substrate combination.

-

After the reaction, cool the vessel to room temperature.

-

Add a small amount of ethanol to the solidified product and triturate to obtain a slurry.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization if necessary.

-

Method C: Green Synthesis in an Ionic Liquid or Deep Eutectic Solvent

-

Materials:

-

3-(3,4-Dimethoxyphenethyl)rhodanine

-

Substituted aromatic aldehyde

-

Ionic liquid (e.g., [bmim]Br) or a deep eutectic solvent (e.g., choline chloride:urea 1:2)

-

-

Procedure:

-

In a reaction vial, add 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent), the aromatic aldehyde (1.1 equivalents), and the ionic liquid or deep eutectic solvent.

-

Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours). Monitor by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

The ionic liquid or deep eutectic solvent can often be recovered from the aqueous filtrate and reused.

-

Purify the product by recrystallization.

-

Data Presentation

The following tables summarize representative quantitative data for the Knoevenagel condensation of rhodanine derivatives and the biological activity of the resulting products.

Table 1: Representative Yields for Knoevenagel Condensation of Rhodanine Derivatives with Aromatic Aldehydes

| Entry | Rhodanine Derivative | Aldehyde | Catalyst/Solvent | Method | Time (h) | Yield (%) | Reference |

| 1 | Rhodanine | 4-Nitrobenzaldehyde | Sodium Acetate / Acetic Acid | Conventional Heating | 4 | 92 | [6] |

| 2 | Rhodanine | Benzaldehyde | Piperidine / Ethanol | Conventional Heating | 3 | 85 | [7] |

| 3 | Rhodanine | 4-Chlorobenzaldehyde | [bmim]Br (Ionic Liquid) | Conventional Heating | 2 | 90 | [8] |

| 4 | Rhodanine-3-acetic acid | 4-Fluorobenzaldehyde | Piperidine / Ethanol | Conventional Heating | 5 | 88 | [9] |

| 5 | N-Aryl Rhodanine | Various Aromatic Aldehydes | - | Microwave (Solvent-Free) | 0.25 | 85-95 | [2] |

| 6 | Rhodanine | Vanillin | Choline Chloride:Urea (DES) | Conventional Heating | 1 | 94 | [10] |

Table 2: Biological Activity of Selected 5-Arylidene Rhodanine Derivatives

| Compound | Target | Cell Line/Assay | IC₅₀ (µM) | Reference |

| 5-(4-chlorobenzylidene)rhodanine | PIM-1 Kinase | In vitro kinase assay | 0.5 | [3] |

| 5-(3-indolemethylene)rhodanine | PTP1B | In vitro enzyme assay | 2.3 | [1] |

| 5-(4-(dimethylamino)benzylidene)rhodanine | HeLa (Cervical Cancer) | MTT Assay | 12.5 | [11] |

| 5-(2,4-dichlorobenzylidene)rhodanine-3-acetic acid | Pancreatic Lipase | In vitro enzyme assay | 5.16 | [9] |

| 5-(naphthalen-2-ylmethylene)rhodanine | PRL-3 | In vitro enzyme assay | 0.9 | [8] |

| 5-(4-hydroxy-3-methoxybenzylidene)rhodanine | A549 (Lung Cancer) | MTT Assay | 26.6 | [3] |

Conclusion

The Knoevenagel condensation of 3-(3,4-dimethoxyphenethyl)rhodanine provides a versatile and efficient route to a diverse library of 5-arylidene rhodanine derivatives. These compounds have demonstrated significant potential in various therapeutic areas, particularly as enzyme inhibitors for the treatment of diseases such as cancer and diabetes. The protocols provided herein offer a range of synthetic methodologies, from classical to greener approaches, that can be adapted and optimized for the synthesis of novel and potent drug candidates. The continued exploration of this chemical space is likely to yield new and valuable therapeutic agents.

References

- 1. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2][3][4][5] The synthesis of novel rhodanine derivatives is a key area of research in the pursuit of new therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this field, offering significant advantages over conventional heating methods.[6][7][8][9] This green chemistry approach provides rapid, efficient, and clean synthesis of organic molecules, with benefits such as enhanced reaction rates, higher yields, and greater selectivity.[7][8][10]

This document provides a detailed protocol for the microwave-assisted synthesis of a specific rhodanine derivative, 3-(3,4-dimethoxyphenethyl)rhodanine. The methodology is based on established principles of microwave-assisted synthesis of rhodanine scaffolds.

Mechanism of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. The primary mechanisms for this energy transfer are dipolar polarization and ionic conduction.[6][7][9]

-

Dipolar Polarization: Polar molecules, when subjected to the oscillating electric field of microwaves, attempt to align themselves with the field. This rapid reorientation creates friction, which in turn generates heat.[11]

-

Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate. The resistance to this movement results in the dissipation of energy as heat.

This direct and efficient heating of the reaction mixture, as opposed to the convective heating of the vessel in conventional methods, leads to a rapid and uniform temperature increase, often resulting in dramatically reduced reaction times and cleaner product formation.[9][11][12]

Experimental Protocol: Microwave-Assisted Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This protocol describes a likely two-step synthesis. The first step is the formation of the rhodanine core, and the second is the alkylation with 3,4-dimethoxyphenethyl bromide.

Step 1: Synthesis of Rhodanine

A common method for synthesizing the rhodanine core involves the reaction of chloroacetic acid and ammonium thiocyanate in water.[13]

Reagents and Materials:

-

Chloroacetic acid

-

Ammonium thiocyanate

-

Deionized water

-

Microwave synthesis reactor

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, dissolve chloroacetic acid (1 equivalent) and ammonium thiocyanate (2 equivalents) in a minimal amount of deionized water.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 100-300 W) to reach a temperature of 100-120°C. Maintain this temperature for 10-20 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Collect the precipitated rhodanine by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from water or ethanol.

Step 2: Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This step involves the N-alkylation of the rhodanine synthesized in Step 1.

Reagents and Materials:

-

Rhodanine (from Step 1)

-

3,4-dimethoxyphenethyl bromide

-

Potassium carbonate (or another suitable base)

-

Ethanol (or another suitable polar solvent)

-

Microwave synthesis reactor

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

In a microwave-safe reaction vessel, combine rhodanine (1 equivalent), 3,4-dimethoxyphenethyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents).

-

Add a suitable polar solvent such as ethanol to dissolve the reactants.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with a power setting that allows for a controlled temperature ramp to 80-100°C. Hold at this temperature for 5-15 minutes.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3-(3,4-dimethoxyphenethyl)rhodanine.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis of rhodanine derivatives, which can be used as a starting point for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Rhodanine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6 - 24 hours | 10 - 30 minutes[10] |

| Yield | 48 - 73% | 57 - 93%[10] |

| Solvent Volume | Larger volumes required | Minimal solvent usage |

| Energy Consumption | High | Low |

| Work-up | Often requires extensive purification | Simple filtration and washing[10] |

Table 2: Optimization of Microwave Reaction Conditions for a Generic Rhodanine Derivative Synthesis

| Entry | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |

| 1 | 100 | 80 | 10 | Ethanol | 70 |

| 2 | 100 | 100 | 10 | Ethanol | 79[8] |

| 3 | 100 | 100 | 20 | Ethanol | 80[8] |

| 4 | 100 | 100 | 30 | Ethanol | 88[8] |

| 5 | 100 | 80 | 10 | Methanol | 84[8] |

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

Caption: Workflow for the synthesis of the target rhodanine derivative.

Diagram 2: Logical Relationship of Microwave Synthesis Advantages

Caption: Advantages of microwave synthesis in drug discovery.

Conclusion

The application of microwave irradiation for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine presents a highly efficient and environmentally friendly alternative to conventional synthetic methods. The protocols and data provided herein offer a solid foundation for researchers to produce this and other rhodanine derivatives for further investigation in drug discovery programs. The significant reduction in reaction times and increase in yields underscore the transformative potential of microwave-assisted synthesis in accelerating the development of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. [mdpi.com]

- 3. A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 7. rjpdft.com [rjpdft.com]

- 8. researchgate.net [researchgate.net]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhodanine, 3-(3,4-dimethoxyphenethyl)- as a Selective Inhibitor of PRL-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase of Regenerating Liver 3 (PRL-3), a member of the protein tyrosine phosphatase (PTP) family, is a key regulator of cellular signaling pathways involved in cancer progression.[1][2] Overexpression of PRL-3 is strongly correlated with the metastasis and poor prognosis of various cancers, including colorectal, gastric, and ovarian cancers.[3][4] Its role in promoting cell migration, invasion, and angiogenesis makes it an attractive therapeutic target for the development of novel anti-cancer agents.[1][4] Rhodanine-based compounds have emerged as a promising class of PRL-3 inhibitors.[4][5][6] This document provides detailed application notes and protocols for the use of Rhodanine, 3-(3,4-dimethoxyphenethyl)-, and its analogs as selective inhibitors of PRL-3.

Quantitative Data: Inhibition of PRL-3 by Rhodanine Derivatives

Several rhodanine derivatives have demonstrated potent and selective inhibition of PRL-3 enzymatic activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds from this class.

| Compound Name/Identifier | Chemical Structure | IC50 (µM) for PRL-3 | Reference |

| Rhodanine, 3-(3,4-dimethoxyphenethyl)- | (Structure not explicitly found with IC50) | Data not available | - |

| CG-707 | (Structure not provided) | 0.8 | [4] |

| BR-1 | (Structure not provided) | 1.1 | [4] |

| Compound 5e | Benzylidene rhodanine derivative | 0.9 | [5][6] |

| Compound 4 | 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one | 15.22 | [3] |

Signaling Pathway

PRL-3 exerts its oncogenic functions by dephosphorylating key substrate proteins, thereby modulating critical signaling pathways that control cell motility and proliferation. The diagram below illustrates the central role of PRL-3 in cancer-related signaling cascades.

Caption: PRL-3 Signaling Pathway and Inhibition by Rhodanine Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory effect of Rhodanine, 3-(3,4-dimethoxyphenethyl)- and its analogs on PRL-3 function.

In Vitro PRL-3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified PRL-3.

Workflow Diagram:

Caption: Workflow for In Vitro PRL-3 Enzyme Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Rhodanine, 3-(3,4-dimethoxyphenethyl)- in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations.

-

Prepare a solution of purified recombinant human PRL-3 enzyme in assay buffer.

-

Prepare a solution of a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the serially diluted rhodanine compound or DMSO (vehicle control).

-

Add the purified PRL-3 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-